2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H8N4OS It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further linked to a 4-methyl-1,3-thiazol-2-yl group
Properties
IUPAC Name |
2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5OS/c1-4-3-13-6(9-4)10-5(12)2-8-11-7/h3H,2H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNCCWWFHJRHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-ylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reactants to a reaction vessel, where they are mixed and reacted under controlled conditions. This method allows for the large-scale production of the compound with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles and other heterocyclic compounds.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The compound can also participate in click chemistry reactions, which are widely used in chemical biology and materials science.
Comparison with Similar Compounds
2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
2-Azido-N-(3-methyl-1,2,4-triazol-5-yl)acetamide: Similar azido group but different heterocyclic core.
2-Azido-N-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar azido group and heterocyclic core but different substitution pattern.
2-Azido-N-(4-methyl-1,2,3-triazol-5-yl)acetamide: Different heterocyclic core but similar azido group.
These compounds share the azido group but differ in their heterocyclic structures, leading to variations in their chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
